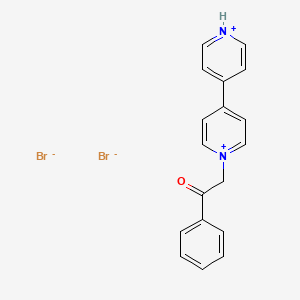
1-(2-Oxo-2-phenylethyl)-4,4'-bipyridin-1-ium dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Oxo-2-phenylethyl)-4,4’-bipyridin-1-ium dibromide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bipyridinium core and a phenylethyl group. Its applications span across chemistry, biology, medicine, and industry, making it a subject of extensive research.
Métodos De Preparación
The synthesis of 1-(2-Oxo-2-phenylethyl)-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with 2-oxo-2-phenylethyl bromide in the presence of a suitable solvent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(2-Oxo-2-phenylethyl)-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridinium core allows for substitution reactions, where different functional groups can be introduced using appropriate reagents. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-(2-Oxo-2-phenylethyl)-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research has shown potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Its stability and reactivity make it suitable for use in industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Oxo-2-phenylethyl)-4,4’-bipyridin-1-ium dibromide involves its interaction with specific molecular targets. The bipyridinium core can engage in electron transfer processes, while the phenylethyl group can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
1-(2-Oxo-2-phenylethyl)-4,4’-bipyridin-1-ium dibromide can be compared with other similar compounds, such as:
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 1-(2-oxo-2-phenylethyl)pyridinium chloride These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique combination of the bipyridinium core and the phenylethyl group in 1-(2-Oxo-2-phenylethyl)-4,4’-bipyridin-1-ium dibromide provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
183540-82-1 |
|---|---|
Fórmula molecular |
C18H16Br2N2O |
Peso molecular |
436.1 g/mol |
Nombre IUPAC |
1-phenyl-2-(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)ethanone;dibromide |
InChI |
InChI=1S/C18H15N2O.2BrH/c21-18(17-4-2-1-3-5-17)14-20-12-8-16(9-13-20)15-6-10-19-11-7-15;;/h1-13H,14H2;2*1H/q+1;;/p-1 |
Clave InChI |
XYNANNHQXVGBOC-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Di(butan-2-yl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14256996.png)


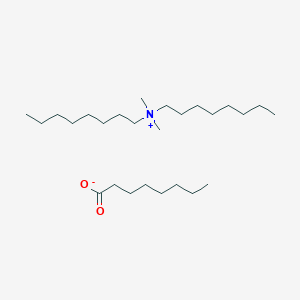

![Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl-](/img/structure/B14257012.png)

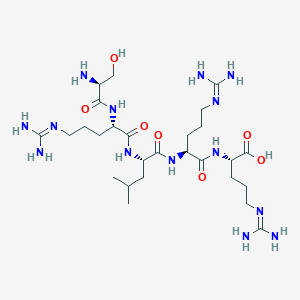
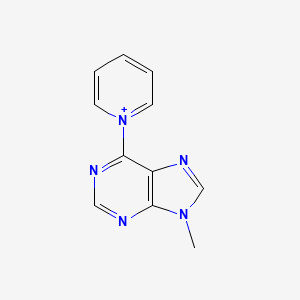
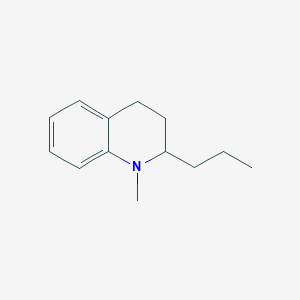


![[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14257073.png)

